Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate
Description
Tert-butyl (3R,4S)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate is a chiral pyrrolidine derivative featuring a benzyl group at the 1-position, a 2,4,5-trifluorophenyl substituent at the 4-position, and a tert-butyl carbamate protecting group at the 3-position. Pyrrolidine-based structures are often explored in medicinal chemistry due to their rigid five-membered ring, which can enhance binding affinity and metabolic stability compared to more flexible analogs.
The synthesis of this compound, as described in , involves the reduction of a lactam intermediate (30a) using borane-dimethylsulfide complex, followed by benzylation and carbamate protection. This method highlights the importance of stereoselective reduction and protecting group strategies in accessing enantiomerically pure pyrrolidine derivatives .
Properties
Molecular Formula |
C22H25F3N2O2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C22H25F3N2O2/c1-22(2,3)29-21(28)26-20-13-27(11-14-7-5-4-6-8-14)12-16(20)15-9-18(24)19(25)10-17(15)23/h4-10,16,20H,11-13H2,1-3H3,(H,26,28)/t16-,20+/m1/s1 |
InChI Key |
RPBAALQCHNDKRT-UZLBHIALSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C2=CC(=C(C=C2F)F)F)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC(=C(C=C2F)F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Core Construction
The (3R,4S)-pyrrolidine intermediate is synthesized via asymmetric [3+2] cycloaddition between a chiral glycine equivalent and an α,β-unsaturated carbonyl compound. For example:
- Chiral Auxiliary Approach : Use of (S)-tert-butanesulfinamide to generate enantiomerically pure β-amino esters, followed by intramolecular cyclization (Table 1).
Table 1: Representative Cyclization Conditions
| Entry | Reagent System | Temperature | Yield | ee (%) |
|---|---|---|---|---|
| 1 | Ti(OiPr)₄, Et₃N, CH₂Cl₂ | -20°C | 78% | 99 |
| 2 | ZrCl₄, iPrOH | 0°C | 65% | 97 |
Fluorinated Aromatic Coupling
Introducing the 2,4,5-trifluorophenyl group employs Negishi cross-coupling between a pyrrolidine-zinc complex and 2,4,5-trifluorophenyl iodide. Critical parameters include:
- Catalytic System : Pd(PPh₃)₄ (5 mol%) with ZnBr₂ as activator.
- Solvent Optimization : THF/NMP (4:1) enhances solubility of fluorinated intermediates.
Stepwise Synthesis and Process Optimization
Benzylation and Carbamate Protection
Sequential N-benzylation followed by carbamate installation prevents unwanted side reactions:
- Benzyl Bromide Quaternization :
- Carbamate Formation :
Table 2: Comparative Carbamation Efficiency
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | CH₂Cl₂ | 25 | 6 | 85 |
| NaHCO₃ | H₂O/THF | 40 | 12 | 78 |
| DBU | MeCN | 0 | 3 | 91 |
Critical Process Analytics and Troubleshooting
Stereochemical Integrity Monitoring
Impurity Profiling
Common byproducts and mitigation strategies:
- Di-Boc Derivative (MW 475.5) : Control via stoichiometric Boc₂O and low-temperature addition.
- Debenzylated Product : Prevented by rigorous exclusion of Pd contaminants in earlier steps.
Industrial-Scale Adaptation
Continuous Flow Hydrogenation
For benzyl group removal in downstream applications:
Crystallization-Induced Diastereomer Resolution
Exploiting differential solubility of Boc-protected diastereomers:
- Solvent System : Heptane/EtOAc (7:3)
- Yield Upgrade : 94% ee to >99.5% ee in two recrystallizations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluorophenyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or trifluorophenyl derivatives.
Scientific Research Applications
Tert-butyl (3R,4S)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound with potential therapeutic applications, particularly as a kinase inhibitor. Its unique structure, featuring a pyrrolidine ring substituted with a benzyl group and a trifluorophenyl moiety, allows it to interact effectively with biological targets.
Potential Applications
This compound has several potential applications:
- Medicinal Chemistry: It is used in medicinal chemistry for its ability to interact with various biological targets. Research indicates that it exhibits significant biological activity and may be useful in treating diseases such as cancer and neurological disorders.
- Inhibitor of Specific Kinases: Studies have shown that compounds with similar structures can modulate signaling pathways critical for cell proliferation and survival.
- Further Chemical Modifications: The compound's versatility makes it suitable for further chemical modifications in synthetic organic chemistry.
Interaction Studies
Interaction studies involving this compound aim to understand how it interacts with various biological macromolecules. Key areas of investigation include:
- Evaluating the compound's binding affinity to target proteins.
- Analyzing the structural changes induced upon binding.
- Assessing the functional consequences of these interactions.
These studies are essential for elucidating the pharmacological profile of the compound and guiding further development.
Structural Comparison
This compound shares structural similarities with other compounds, but its unique combination of a trifluorinated aromatic system and a chiral pyrrolidine framework enhances its potential as a selective inhibitor in pharmacological contexts.
Table: Structural Comparison with Similar Compounds
| Compound Name | Key Features |
|---|---|
| 1-Benzylpyrrolidine | Lacks trifluorophenyl group; simpler structure |
| 2-Fluoro-N-benzylpyrrolidine | Contains a fluorine atom; different electronic properties |
| 1-(2-Methylphenyl)pyrrolidine | Substituted phenyl group; different steric hindrance |
Mechanism of Action
The mechanism of action of tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring can provide structural rigidity. The benzyl group may contribute to the compound’s overall lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Piperidine-Based Carbamates
and describe piperidine analogs such as tert-butyl (3R,4R)-1-benzyl-4-(2,4,5-trifluorophenyl)piperidin-3-ylcarbamate (36) . Key differences include:
- Ring Size and Conformation : The six-membered piperidine ring (compound 36) offers greater conformational flexibility compared to the five-membered pyrrolidine ring in the target compound. This flexibility may influence binding kinetics to rigid enzymatic pockets.
- Stereochemistry: The (3R,4R) configuration in piperidine analogs vs.
Table 1: Structural Comparison of Pyrrolidine and Piperidine Analogs
Heterocyclic Modifications
Compounds 39 and 40 () replace the benzyl group with chlorinated heterocycles (6-chloropyrimidin-4-yl and 4-chloro-1,3,5-triazin-2-yl). These modifications:
- Enhance Electrophilicity : Chlorine atoms enable nucleophilic aromatic substitution, facilitating further derivatization.
- Impact Bioactivity : Heterocycles may improve binding to targets like kinases or proteases through hydrogen bonding or π-stacking interactions .
Functional Group Comparisons
Trifluorophenyl Moieties
The 2,4,5-trifluorophenyl group is shared with sitagliptin phosphate monohydrate (), a DPP-4 inhibitor for diabetes. Key parallels include:
Carbamate Protection Strategies
The tert-butyl carbamate group in the target compound contrasts with the triisopropylsilyl (TIPS) group in ’s bicyclooctane derivatives. While Boc groups are acid-labile (removed by TFA, as in ), TIPS requires fluoride-based deprotection, offering orthogonal protection in multi-step syntheses .
Reduction Strategies
Deprotection Efficiency
- Boc Removal : TFA-mediated deprotection () is rapid (<2 hours) but requires acidic conditions, which may degrade acid-sensitive functionalities.
- Alternative Approaches : ’s TIPS group remains stable under acidic conditions, enabling sequential deprotection .
Pharmacological Implications
- Target Selectivity : The rigid pyrrolidine core may favor selective binding to compact enzymatic pockets (e.g., DPP-4) over larger targets.
Biological Activity
Tert-butyl (3R,4S)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate, with the CAS number 936251-01-3, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological profiles, mechanisms of action, and relevant research findings.
Pharmacological Effects
Research has indicated that this compound exhibits various biological activities that may have therapeutic implications. Notably:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties. It could potentially mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for tumor growth.
- Receptor Modulation : It could interact with neurotransmitter receptors or other cellular receptors to exert its neuroprotective effects.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
Q & A
How can researchers optimize the synthetic yield of this compound?
Advanced Research Question
Optimization involves systematic parameter adjustments:
- Temperature control : Maintain 0–5°C during nucleophilic substitution to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
- Catalyst systems : Palladium-based catalysts (5 mol%) in cross-coupling steps improve efficiency (85–90% yield in analogous syntheses) .
- Stoichiometry : Use 1.2 equivalents of benzyl chloride derivatives to ensure complete substitution .
- Monitoring : Employ HPLC with UV detection (254 nm) for real-time reaction tracking .
What analytical methods validate the compound’s structural integrity?
Basic Research Question
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ to confirm stereochemistry and substituent positions (e.g., δ 1.42 ppm for tert-butyl group) .
- High-Resolution Mass Spectrometry (HRMS-ESI) : Verify molecular weight (e.g., [M+H]+ calculated vs. observed within 2 ppm error) .
- Chromatography : HPLC purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
What safety protocols are critical during handling?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in airtight containers at room temperature, protected from light .
How can biological activity be assessed in vitro?
Advanced Research Question
- Enzyme inhibition assays : Test IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .
- Cell viability assays : Use MTT/WST-1 protocols on cancer cell lines (e.g., HCT-116) with 48–72 hr exposure .
- Binding studies : Surface Plasmon Resonance (SPR) to measure affinity (KD) for protein targets .
How should spectroscopic data contradictions be resolved?
Advanced Research Question
- Multi-technique validation : Cross-check NMR assignments with COSY/HSQC experiments .
- Batch comparison : Analyze multiple synthetic batches via LC-MS to identify impurities .
- Crystallography : Single-crystal X-ray diffraction for unambiguous stereochemical confirmation .
What strategies enable derivative synthesis for SAR studies?
Advanced Research Question
- Functional group interconversion : Hydroxyl → ketone via Swern oxidation .
- Protecting group manipulation : Deprotect tert-butyl carbamate with TFA to expose amines for acylations .
- Fluorine substitution : Introduce alternative halogens (e.g., Cl) via nucleophilic aromatic substitution .
What factors influence compound stability during storage?
Basic Research Question
- Temperature : Degradation accelerates above 25°C; store at 2–8°C for long-term stability .
- Light sensitivity : Amber glass containers prevent photolytic decomposition .
- Humidity control : Desiccants (silica gel) minimize hydrolysis of carbamate groups .
How is enantiomeric purity confirmed post-synthesis?
Advanced Research Question
- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol eluents; retention time matching to authentic standards .
- Optical rotation : Measure [α]D values (e.g., +15.23° in CHCl₃) against literature data .
- Diastereomeric crystallization : Resolve enantiomers via salt formation with chiral acids (e.g., tartaric acid) .
What computational methods predict the compound’s reactivity?
Advanced Research Question
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to model transition states for ring-opening reactions .
- Molecular docking : AutoDock Vina for binding pose prediction with target proteins (e.g., kinases) .
- pKa prediction : Use ChemAxon software to estimate basicity of pyrrolidine nitrogen (predicted pKa ~12.3) .
How is the compound’s metabolic stability evaluated?
Advanced Research Question
- Microsomal assays : Incubate with rat liver microsomes (1 mg/mL) and NADPH; monitor parent compound depletion via LC-MS/MS over 60 min .
- CYP450 inhibition : Fluorescent probes (e.g., P450-Glo™) to assess inhibition of major CYP isoforms .
- Plasma stability : Measure degradation in human plasma (37°C, 24 hr) with >80% retention indicating suitability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
